molecular formula C7H15NO2 B12828916 N-Me-Nle-OH.HCl

N-Me-Nle-OH.HCl

Cat. No.: B12828916
M. Wt: 145.20 g/mol
InChI Key: FPDYKABXINADKS-UHFFFAOYSA-N
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Description

N-Methyl-norleucine hydrochloride (N-Me-Nle-OH.HCl) is a chemically modified amino acid derivative where a methyl group is attached to the alpha-amino group of norleucine (Nle), a non-proteinogenic amino acid with a linear hexyl side chain. The hydrochloride salt enhances solubility in aqueous and polar solvents, making it suitable for peptide synthesis and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-norleucine hydrochloride typically involves the methylation of L-norleucine. One common method is the reductive amination of L-norleucine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution, and the product is subsequently purified through crystallization .

Industrial Production Methods

In industrial settings, the production of N-Methyl-L-norleucine hydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-norleucine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

N-Methyl-L-norleucine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.

    Medicine: N-Methyl-L-norleucine hydrochloride is investigated for its potential therapeutic applications, including its role in drug design and development.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-L-norleucine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can modulate various biochemical pathways and cellular processes, making it a valuable tool in research and therapeutic applications .

Comparison with Similar Compounds

Key Features :

  • Structural Role : The N-methylation reduces hydrogen-bonding capacity, often improving metabolic stability and altering peptide conformation.
  • Applications : Used in peptide engineering to modulate hydrophobicity, stability, and receptor interactions.

Structural and Functional Analogues

N-Me-Ala-OH·HCl

  • Structure : N-methyl-D-alanine hydrochloride with a short methyl side chain.
  • Molecular Weight: 139.58 g/mol (C₄H₁₀ClNO₂) .
  • Solubility: Comparable to other small N-methyl amino acids; likely >100 mg/mL in water.
  • Applications : Used in studies requiring minimal steric hindrance, such as short peptide motifs .

H-N-Me-Ser-OH.HCl

  • Structure : N-methyl-serine hydrochloride with a hydroxyl group on the side chain.
  • Molecular Weight: 155.6 g/mol (C₄H₉NO₃·HCl) .
  • Solubility : ≥250 mg/mL in water due to polar hydroxyl group .
  • Applications : Ideal for hydrophilic peptide regions or glycopeptide mimics.

H-Lys(Me)-OH·HCl

  • Structure : N⁶-methyl-lysine hydrochloride with a positively charged side chain.
  • Molecular Weight : 196.68 g/mol (C₇H₁₇ClN₂O₂) .
  • Applications : Studied in epigenetic modifications and histone interactions .

Norleucine Derivatives

Boc-Nle-OH

  • Structure: tert-butoxycarbonyl (Boc)-protected norleucine.
  • Molecular Weight: 231.29 g/mol (C₁₁H₂₁NO₄) .
  • Applications: Common in solid-phase peptide synthesis for temporary amino group protection .

H-Nle-OtBu·HCl

  • Structure: Norleucine with a tert-butyl ester.
  • Molecular Weight: 209.7 g/mol (C₁₀H₂₁NO₂·HCl) .
  • Applications : Enhances solubility in organic solvents for coupling reactions .

Advanced N-Methylated Derivatives

N-Me-Lys(Boc)-OMe.HCl

  • Structure : Boc-protected, methyl-esterified N-methyl-lysine.
  • Molecular Weight : 310.82 g/mol (C₁₃H₂₇ClN₂O₄) .
  • Applications : Intermediate in complex peptide synthesis, enabling orthogonal protection strategies .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility (H₂O) Key Applications
N-Me-Nle-OH.HCl Not Available C₇H₁₄NO₂·HCl ~183.65* Moderate (~50–100 mg/mL) Hydrophobic peptide design
N-Me-Ala-OH·HCl 1155878-14-0 C₄H₁₀ClNO₂ 139.58 High (>100 mg/mL) Short peptide motifs
H-N-Me-Ser-OH.HCl 2480-26-4 C₄H₉NO₃·HCl 155.6 ≥250 mg/mL Hydrophilic/glycopeptide engineering
Boc-Nle-OH 6404-28-0 C₁₁H₂₁NO₄ 231.29 Low (organic solvents) Protected intermediate in synthesis
H-Lys(Me)-OH·HCl 7622-29-9 C₇H₁₇ClN₂O₂ 196.68 Moderate Epigenetics and histone studies
N-Me-Lys(Boc)-OMe.HCl 2044710-91-8 C₁₃H₂₇ClN₂O₄ 310.82 Low (DMSO/organic) Multi-step peptide synthesis

*Calculated based on analogous compounds (e.g., H-ß-HoLeu-OH•HCl, MW 181.7 ).

Research Implications and Trends

  • Peptide Drug Design : this compound’s hydrophobic nature makes it valuable for enhancing membrane permeability in therapeutic peptides .
  • Stability Enhancement : N-methylation reduces enzymatic degradation, a feature shared with N-Me-Ala-OH·HCl and N-Me-Lys derivatives .
  • Challenges : Lower solubility of this compound compared to polar analogues (e.g., H-N-Me-Ser-OH.HCl) may require formulation optimization .

Biological Activity

N-Me-Nle-OH.HCl, also known as Fmoc-N-methyl-L-norleucine hydrochloride, is a compound that has garnered attention for its role in peptide synthesis and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of norleucine, an amino acid that plays a significant role in protein synthesis. The compound is primarily utilized in the synthesis of peptides, where it serves as a building block for introducing norleucine residues into peptide chains. This incorporation can enhance the structural and functional properties of the resulting peptides, making them valuable in various biological studies and therapeutic applications.

Target of Action:
this compound is mainly involved in peptide synthesis, where it acts as a substrate for various enzymatic reactions. Its unique structure allows it to participate effectively in forming peptide bonds.

Mode of Action:
The Fmoc (fluorenylmethyloxycarbonyl) group attached to the compound facilitates its use in solid-phase peptide synthesis. The protection of the amino group by the Fmoc group prevents premature reactions during synthesis, allowing for precise control over peptide assembly.

Biochemical Pathways:
The primary biochemical pathway associated with this compound is its integration into peptide chains through ribosomal or non-ribosomal synthesis pathways. This integration can influence the stability and bioactivity of the resultant peptides.

Antiviral and Antitumor Properties

Research indicates that peptides synthesized using this compound exhibit antiviral activity. For instance, studies have shown that norleucine derivatives can interact with specific proteins to suppress tumor metastasis by modulating E-cadherin expression . This suggests potential applications in cancer therapy.

Enzyme Interactions

Peptides containing this compound have been used to study enzyme-substrate interactions. They serve as substrates for various enzymes, allowing researchers to explore catalytic mechanisms and inhibitor design.

Case Studies

  • Peptide Synthesis and Characterization
    A study demonstrated the successful synthesis of peptides containing this compound. These peptides were characterized using mass spectrometry and NMR spectroscopy, confirming their structure and purity. The synthesized peptides showed promising biological activity against specific viral strains .
  • Antitumor Activity
    In vitro studies indicated that certain peptides derived from this compound inhibited the proliferation of cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell growth and apoptosis .

Data Tables

Property Value
Molecular FormulaC14_{14}H18_{18}ClN1_{1}O2_{2}
Molecular Weight273.75 g/mol
SolubilitySoluble in water and organic solvents
StabilityStable under standard laboratory conditions
Biological Activity Observed Effect
AntiviralInhibition of viral replication
AntitumorReduced cell proliferation
Enzyme InteractionModulation of enzymatic activity

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing N-Me-Nle-OH·HCl to ensure reproducibility?

  • Methodological Guidance :

  • Follow validated peptide synthesis protocols, such as solid-phase peptide synthesis (SPPS), using Fmoc/t-Bu chemistry. Ensure proper coupling agents (e.g., HBTU, HATU) and deprotection steps with trifluoroacetic acid (TFA) .
  • For purity verification, use reversed-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Confirm mass via ESI-MS or MALDI-TOF .
  • Include detailed experimental parameters (e.g., temperature, reaction time, molar ratios) in the supplementary materials to enable replication .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR) for N-Me-Nle-OH·HCl?

  • Data Contradiction Analysis :

  • Cross-validate NMR peaks (e.g., δ 1.2–1.5 ppm for methyl groups, δ 8.5–10 ppm for HCl protons) against reference spectra of structurally analogous compounds .
  • Investigate solvent effects (e.g., DMSO vs. CDCl₃) and pH variations, as protonation states can alter chemical shifts .
  • Report all raw data and calibration standards to allow peer reviewers to assess instrumental or procedural errors .

Advanced Research Questions

Q. What experimental strategies can resolve conflicting reports on the stability of N-Me-Nle-OH·HCl under varying pH and temperature conditions?

  • Experimental Design :

  • Conduct accelerated stability studies:
  • pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via HPLC at 0, 7, 14, and 30 days .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. Correlate with FTIR to identify breakdown products .
  • Publish full datasets, including outliers, to facilitate meta-analyses .

Q. How can researchers optimize the crystallization of N-Me-Nle-OH·HCl for X-ray diffraction studies?

  • Methodological Answer :

  • Screen solvents (e.g., ethanol, acetone) using vapor diffusion or slow evaporation. Adjust supersaturation by varying temperature (4°C vs. room temperature) .
  • For HCl salts, ensure stoichiometric equivalence during crystallization to avoid polymorphic variations .
  • Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) with detailed refinement parameters .

Q. What statistical approaches are recommended for analyzing dose-response data involving N-Me-Nle-OH·HCl in biological assays?

  • Data Analysis Framework :

  • Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Validate with bootstrapping or Monte Carlo simulations to assess confidence intervals .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Include raw data tables in supplementary materials for transparency .
  • Address batch-to-batch variability by normalizing data to internal controls (e.g., reference compounds with known activity) .

Q. Methodological Resources

  • Synthesis & Characterization : Refer to protocols in Hydrochloric Acid (HCl) - Product Details for handling HCl in peptide synthesis .
  • Data Reporting : Align with NIH guidelines for structured results and discussion sections, emphasizing reproducibility .
  • Advanced Techniques : Consult Advances in Chemical Engineering and Science for NMR and crystallography best practices .

Properties

IUPAC Name

2-(methylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDYKABXINADKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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